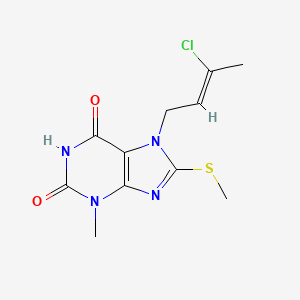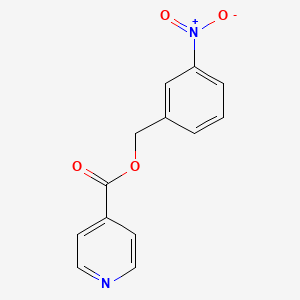
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In recent years, there has been a significant amount of research conducted on Methylphenidate, particularly in the areas of synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved focus and attention. Methylphenidate has also been shown to increase the release of dopamine and norepinephrine in the brain, which further enhances its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. It also increases the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation. Methylphenidate has also been shown to increase activity in the prefrontal cortex, which is responsible for executive functions such as decision-making and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the neurobiology of N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and other conditions. It is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to its use in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations (e.g. children vs. adults).
Zukünftige Richtungen
There are several areas of research that could be pursued in the future with regard to Methylphenidate. One area of interest is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of interest is the development of new formulations of the drug that could improve its efficacy and reduce side effects. Additionally, further research could be conducted on the long-term effects of Methylphenidate use, particularly in children and adolescents. Finally, research could be conducted to better understand the individual differences in response to the drug, which could help to improve its therapeutic use.
Synthesemethoden
Methylphenidate is synthesized through a multi-step process that involves the reaction of pyridine with phenylmagnesium bromide, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methylphenidate has been extensively studied for its therapeutic effects on N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and narcolepsy. It has been found to improve attention, reduce impulsivity, and increase cognitive performance in individuals with N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide. Additionally, it has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy. Methylphenidate has also been studied for its potential use in treating other conditions, such as depression, anxiety, and cognitive impairment.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-6-5-9-13(14-11)15-18(16,17)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXASAEYAGPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

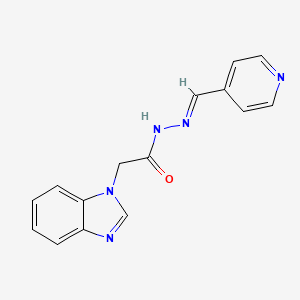
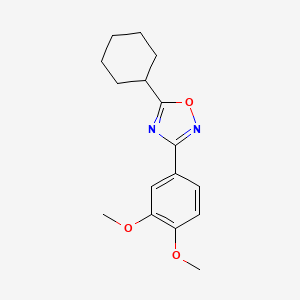
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
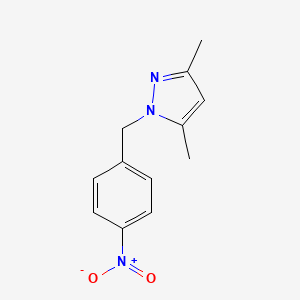
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

